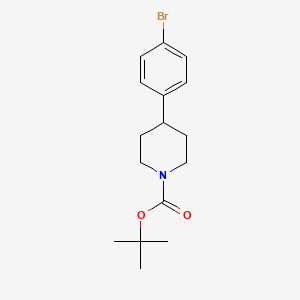

1-N-Boc-4-(4-Bromophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHLUHRQWYQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650662 | |

| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-78-7 | |

| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Cornerstone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Properties, Reactivity, and Applications

This compound, also known as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a bifunctional synthetic intermediate of significant value in pharmaceutical research and development. Its structure uniquely combines a piperidine scaffold, a common motif in centrally active drugs, with a strategically placed bromophenyl group. The piperidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and its lipophilic nature can facilitate penetration of the blood-brain barrier.[1] The true synthetic versatility of this molecule, however, lies in the interplay between its two key functional handles: the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the reactive carbon-bromine bond on the phenyl ring.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, reactivity, and key applications of this compound. We will explore not just the "what" but the "why," offering insights into the causality behind experimental choices and protocols.

Core Chemical and Physical Properties

The fundamental properties of a reagent dictate its handling, storage, and behavior in reactions. This compound is typically supplied as a solid, and its stability is enhanced by the Boc protecting group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 769944-78-7 | [3][4] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [3][4] |

| Molecular Weight | 340.26 g/mol | [3][5] |

| Appearance | Solid; white to brown powder | [2][6] |

| Boiling Point | ~398.5 °C (Predicted) | [3][5][7] |

| Density | ~1.28 - 1.3 g/cm³ (Predicted) | [3][5][7] |

| Purity | Typically ≥97% or ≥98% | [2][6] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

Spectroscopic Signature: A Guide to Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The molecule's structure gives rise to a predictable and distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. Due to the presence of the Boc group, ¹H NMR spectra may show broadened signals or rotamers at room temperature due to the restricted rotation around the carbamate C-N bond.[8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Boc Protons (-C(CH₃)₃) | ~1.46 (singlet, 9H) | ~28.7, ~79.3 | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. The quaternary and methyl carbons are also characteristic. |

| Piperidine Protons (-CH₂-) | ~1.5-1.9 (m), ~2.6-2.8 (m), ~4.2 (br m) | ~30-45 | The piperidine ring protons appear as complex multiplets in the aliphatic region. Protons adjacent to the nitrogen are shifted further downfield. |

| Piperidine CH | ~2.7 (m, 1H) | ~40-45 | The methine proton at the junction with the phenyl ring. |

| Aromatic Protons (-C₆H₄-) | ~7.1-7.5 (AA'BB' system, 4H) | ~120-135 | The para-substituted aromatic ring gives a characteristic set of two doublets. |

Note: Predicted shifts are based on analogous structures and general principles. Actual spectra should be compared to reference data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum is dominated by the strong carbonyl stretch of the Boc group.

-

~1690 cm⁻¹ (strong, sharp): C=O stretch of the carbamate (Boc group). This is a highly reliable and intense peak.[9]

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching from the piperidine and Boc methyl groups.[9]

-

~1160-1250 cm⁻¹: C-O stretching of the carbamate group.[9]

-

~1480 cm⁻¹: Aromatic C=C stretching.

-

~820 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) aromatic rings.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. Fragmentation patterns often involve the loss of the Boc group or isobutylene.

Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional sites. The Boc group can be removed under acidic conditions without affecting the aryl bromide, while the aryl bromide can undergo a variety of cross-coupling reactions in the presence of the Boc group.

Boc Group Deprotection

The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary liability is to acid, which allows for selective deprotection of the piperidine nitrogen for subsequent functionalization.

Expert Insight: The choice of acid is critical. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the gold standard. It is volatile, allowing for easy removal, and the reaction proceeds cleanly at room temperature, typically to completion within 1-2 hours. Using hydrochloric acid (HCl) in an ethereal or alcoholic solvent is also common and often provides the product as a stable hydrochloride salt, which can be advantageous for purification and storage.

Protocol 3.1: General Procedure for Boc Deprotection

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M).

-

To this solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine, 4-(4-bromophenyl)piperidine.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which is central to modern drug discovery for exploring chemical space.

The Suzuki reaction is one of the most powerful methods for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[10] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11]

Causality Behind the Choices:

-

Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[12]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even PPh₃) are essential. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[13]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[13][14]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynce.com [biosynce.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound CAS#: 769944-78-7 [m.chemicalbook.com]

- 6. This compound | 769944-78-7 [sigmaaldrich.com]

- 7. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. mdpi.com [mdpi.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery and development, the 4-arylpiperidine motif stands as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of molecules, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate serves as a critical and versatile building block. The presence of the bromine atom provides a reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate reveals several logical bond disconnections, leading to three primary and highly effective synthetic strategies. These strategies are centered around the formation of either the crucial carbon-carbon (C-C) bond between the phenyl and piperidine rings or the carbon-nitrogen (C-N) bond of the piperidine ring itself.

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] This approach is particularly well-suited for the synthesis of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices

The choice of coupling partners is critical. The most common strategy involves the reaction of a boronic acid or its ester derivative with an organohalide. In this context, two viable pathways exist:

-

Pathway A: Coupling of a boronic ester of N-Boc-piperidine with a dihalogenated benzene (e.g., 1-bromo-4-iodobenzene). The higher reactivity of the carbon-iodine bond allows for selective coupling at that position.

-

Pathway B: Coupling of 4-bromophenylboronic acid with a halogenated N-Boc-piperidine (e.g., tert-butyl 4-iodopiperidine-1-carboxylate).

The selection of the palladium catalyst and ligand is paramount for achieving high yields. Catalysts such as Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a phosphine ligand are commonly employed.[2] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center.[3] A mixed solvent system, often containing an organic solvent like dioxane or toluene and water, is typically used to dissolve both the organic and inorganic reagents.

References

An In-Depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-N-Boc-4-(4-bromophenyl)piperidine (CAS Number: 769944-78-7), a pivotal building block in modern medicinal chemistry. The document details its synthesis, purification, and thorough physicochemical and spectroscopic characterization. Furthermore, it explores the reactivity of this intermediate, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The guide aims to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical insights to effectively utilize this versatile compound in the synthesis of novel therapeutic agents.

Introduction

This compound, also known as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a heterocyclic compound of significant interest in the pharmaceutical industry.[] Its structure incorporates a piperidine ring, a common scaffold in many biologically active molecules, protected with a tert-butyloxycarbonyl (Boc) group, and a bromophenyl moiety.[2] The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] These features make this compound a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction setup, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 769944-78-7 | [6] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [7] |

| Molecular Weight | 340.26 g/mol | [8] |

| Appearance | White to off-white solid | [] |

| Boiling Point | 398.5 ± 42.0 °C (Predicted) | [8] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | [9] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the protection of the commercially available 4-(4-bromophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow

The synthesis is a straightforward N-acylation reaction. The secondary amine of 4-(4-bromophenyl)piperidine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. A mild base is typically used to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-(4-Bromophenyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x portions).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by either recrystallization from a solvent system like dichloromethane/n-heptane or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10][11]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.2 ppm), and the aromatic protons of the bromophenyl group (two doublets in the aromatic region, typically around 7.1-7.5 ppm).[12]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group (around 80 ppm), the carbonyl carbon of the Boc group (around 155 ppm), signals for the piperidine ring carbons, and four distinct signals for the carbons of the bromophenyl ring, including the carbon attached to the bromine atom.[13]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=O stretching (carbamate): ~1680-1700 cm⁻¹[12]

-

C-N stretching: ~1160-1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent [M+H]⁺ ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks separated by 2 m/z units for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.[14][15]

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The dual functionality of a protected amine and a reactive aryl bromide makes this compound a highly valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[]

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl moiety is a versatile precursor for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester.[16][17] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many drug molecules.

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[18][19]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base.[20][21][22] This reaction is widely used to synthesize arylamines, which are key components of many pharmaceuticals.

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[23][24]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in synthetic organic and medicinal chemistry. Its well-defined structure, featuring a protected piperidine nitrogen and a reactive aryl bromide, provides a versatile platform for the construction of complex molecular architectures. The synthetic accessibility and the potential for diverse functionalization through robust and reliable cross-coupling reactions underscore its value in the discovery and development of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and key applications, offering a valuable resource for scientists engaged in pharmaceutical research.

References

- 2. 1-Boc-4-溴哌啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. rsc.org [rsc.org]

- 14. raco.cat [raco.cat]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-N-Boc-4-(4-Bromophenyl)piperidine, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic and analytical methodologies, and significant applications of this versatile piperidine derivative.

Core Physicochemical & Structural Properties

This compound, also known by its systematic name tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a bifunctional molecule of significant interest. The piperidine ring is a common scaffold in many pharmaceutically active compounds, valued for its ability to improve physicochemical properties like solubility. The tert-butoxycarbonyl (Boc) protecting group offers stability and controlled reactivity of the piperidine nitrogen, while the bromophenyl moiety provides a reactive site for further chemical modifications, particularly through cross-coupling reactions.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [2][3] |

| Molecular Weight | 340.26 g/mol | [2][3][4][5] |

| CAS Number | 769944-78-7 | [2][4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Boiling Point | 398.5 ± 42.0 °C at 760 mmHg | [5][7] |

| Density | 1.283 ± 0.06 g/cm³ | [5][7] |

| Storage | Sealed in dry, 2-8°C | [4] |

These properties are fundamental for the handling, reaction optimization, and integration of this compound into drug development pipelines.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process, often starting from more basic precursors. A common synthetic strategy involves the N-Boc protection of 4-(4-bromophenyl)piperidine. The Boc group is introduced to prevent the secondary amine of the piperidine from undergoing undesired side reactions during subsequent functionalization of the bromophenyl group.

Protocol: N-Boc Protection of 4-(4-Bromophenyl)piperidine

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

4-(4-bromophenyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-(4-bromophenyl)piperidine in the chosen anhydrous solvent.

-

Base Addition: Add the base to the solution. The base acts as a scavenger for the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C. The low temperature helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and other water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by flash column chromatography on silica gel, to yield the pure this compound.

Causality in Protocol: The choice of a Boc protecting group is deliberate; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for selective deprotection when needed.[8]

Caption: Synthetic workflow for this compound.

Structural Elucidation and Purity Analysis

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the synthesized compound.

-

Methodology: Reverse-Phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid for MS compatibility) is common.

-

Detection: UV detection is suitable due to the presence of the aromatic ring and the carbonyl group of the Boc moiety. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[9]

-

¹H NMR: Provides information on the chemical environment of protons. Expected signals include those for the tert-butyl group (a characteristic singlet), the piperidine ring protons, and the aromatic protons of the bromophenyl group.

-

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl and quaternary carbons of the Boc group, the piperidine ring carbons, and the carbons of the bromophenyl ring.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight.

-

Methodology: Electrospray Ionization (ESI-MS) in positive ion mode is typically used to observe the protonated molecule [M+H]⁺, confirming the molecular weight of 340.26 g/mol .

Caption: Quality control workflow for compound characterization.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.

Pharmaceutical Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This compound is a key precursor for creating derivatives targeting various medical conditions. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, it is a building block in the synthesis of novel therapeutic agents targeting neurological disorders.[6]

Precursor for Fentanyl Analogues

It is important to note that derivatives of N-Boc-protected anilinopiperidines are used as intermediates in the synthesis of fentanyl and its analogues.[10] As such, its handling and distribution are subject to regulatory oversight in many jurisdictions.

Organic Synthesis

Beyond pharmaceuticals, this compound is employed in organic synthesis to create complex molecular architectures. Its ability to undergo various chemical transformations makes it a valuable tool for chemists.[11]

Caption: Application pathways for the title compound in synthesis.

Safety and Handling

This compound is not considered particularly hazardous under routine laboratory handling.[5] However, standard laboratory safety practices should always be observed. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Inhalation, ingestion, and contact with skin and eyes should be avoided.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 769944-78-7 [chemicalbook.com]

- 4. 769944-78-7|this compound|BLD Pharm [bldpharm.com]

- 5. biosynce.com [biosynce.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound(769944-78-7) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

A-Z of N-Boc-4-(4-bromophenyl)piperidine: A Comprehensive Technical Guide

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular scaffolds is paramount to the efficient construction of complex therapeutic agents. N-Boc-4-(4-bromophenyl)piperidine serves as a quintessential example of such a scaffold. This synthetic intermediate incorporates three key structural features that make it highly valuable: a piperidine ring, a common motif in a vast number of biologically active compounds; a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen, which allows for controlled, sequential reactions; and a bromophenyl substituent, which provides a reactive handle for a variety of powerful cross-coupling reactions.[1][2]

The piperidine moiety is prevalent in pharmaceuticals targeting the central nervous system (CNS), among other therapeutic areas, due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The Boc protecting group offers robust protection under a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, a feature critical for multi-step syntheses.[2] Most significantly, the bromine atom on the phenyl ring acts as a versatile precursor for introducing molecular diversity through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the systematic exploration of the chemical space around the core structure.[5] This guide provides an in-depth examination of the physical, chemical, and practical aspects of N-Boc-4-(4-bromophenyl)piperidine for researchers and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development. The key properties of N-Boc-4-(4-bromophenyl)piperidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 769944-78-7 | [6][7] |

| Molecular Formula | C16H22BrNO2 | [6] |

| Molecular Weight | 340.26 g/mol | [6] |

| Appearance | White to off-white crystalline powder or solid | [8] |

| Melting Point | 103-107 °C | Data from various suppliers |

| Boiling Point | 398.5 ± 42.0 °C (Predicted) | [9] |

| Density | 1.283 ± 0.06 g/cm3 (Predicted) | [9] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water. | General chemical knowledge |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of N-Boc-4-(4-bromophenyl)piperidine is crucial for its use in research and development. The most common approach involves the N-protection of the precursor, 4-(4-bromophenyl)piperidine. The following protocol describes a standard, high-yield procedure.

Expert Rationale behind the Protocol:

The choice of di-tert-butyl dicarbonate ((Boc)2O) is standard for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO2). A base, such as triethylamine or sodium bicarbonate, is used to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a polar aprotic solvent like Dichloromethane (DCM) or a biphasic system to facilitate easy workup. Purification by crystallization is often sufficient to achieve high purity, leveraging the crystalline nature of the product.

Detailed Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a solution of 4-(4-bromophenyl)piperidine (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask, add triethylamine (1.2 eq). Stir the mixture at room temperature for 10 minutes.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield N-Boc-4-(4-bromophenyl)piperidine as a white solid.

Synthesis Workflow Diagram

Caption: A typical laboratory workflow for the synthesis and purification of N-Boc-4-(4-bromophenyl)piperidine.

Chemical Reactivity and Applications in Drug Discovery

The true utility of N-Boc-4-(4-bromophenyl)piperidine lies in its versatile reactivity, which allows it to serve as a cornerstone for building a diverse library of compounds.

Key Reactions:

-

Suzuki-Miyaura Coupling: The bromine atom is readily displaced in palladium-catalyzed Suzuki reactions with various boronic acids or esters. This is the most common application, enabling the formation of a new carbon-carbon bond and the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[10] This strategy is fundamental for structure-activity relationship (SAR) studies.

-

Buchwald-Hartwig Amination: The aryl bromide can be converted to an arylamine through palladium-catalyzed coupling with primary or secondary amines, amides, or carbamates. This introduces nitrogen-containing functionalities, which are crucial for modulating biological activity and physicochemical properties.

-

Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the accessible chemical space.

-

Boc Deprotection: The Boc group can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[11] This unmasks the piperidine nitrogen, making it available for subsequent functionalization, such as acylation, alkylation, or reductive amination.[11]

Application in Fentanyl Synthesis:

While N-Boc-4-(4-bromophenyl)piperidine itself is not a direct precursor in the most common fentanyl synthesis routes, structurally related compounds like N-Boc-4-piperidinone are key starting materials.[11] The synthesis involves reductive amination to install the aniline moiety, followed by acylation and deprotection.[11] The principles of using a Boc-protected piperidine core are central to the controlled synthesis of such complex molecules.

Illustrative Reaction Pathway: Suzuki Coupling

Caption: Generalized scheme for a Suzuki-Miyaura cross-coupling reaction using N-Boc-4-(4-bromophenyl)piperidine.

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint. Key signals include the aromatic protons of the bromophenyl group (typically two doublets in the 7.0-7.5 ppm range), the broad signals for the piperidine ring protons (1.5-3.0 ppm and 4.0-4.3 ppm for protons adjacent to nitrogen), and a characteristic singlet for the nine protons of the Boc group around 1.46 ppm.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the aromatic carbons (around 120-145 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), and the distinct signals for the piperidine ring carbons.[12]

-

Mass Spectrometry (MS): Electron-impact or electrospray ionization mass spectrometry will show the molecular ion peak (M+) or the protonated molecule ([M+H]+), confirming the molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion cluster, providing definitive evidence of its presence.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc protecting group.[12][14]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is non-negotiable.

-

Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[15][16] It may also cause respiratory tract irritation.[16][17]

-

Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][18] Avoid formation of dust and aerosols.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is stable under recommended storage conditions.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-N-Boc-4-(4-Bromophenyl)piperidine | 769944-78-7 [sigmaaldrich.com]

- 7. This compound | 769944-78-7 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. biosynce.com [biosynce.com]

- 10. rsc.org [rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. One moment, please... [afgsci.com]

- 18. fishersci.com [fishersci.com]

1-N-Boc-4-(4-Bromophenyl)piperidine structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-N-Boc-4-(4-Bromophenyl)piperidine

Introduction: The Role of a Key Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a bromophenyl group that is ripe for further functionalization via cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity during synthetic transformations.[1]

Accurate and unambiguous confirmation of its molecular structure is the foundational prerequisite for its use in any research or development context. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to provide an irrefutable structural assignment.

Compound Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | [2][3][4] |

| CAS Number | 769944-78-7 | [2][5][6][7] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [2][3][4][5] |

| Molecular Weight | 340.26 g/mol | [2][5][6] |

| Monoisotopic Mass | 339.0834 Da | [3][4][8] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | ~398.5 °C | [6][8] |

The Elucidation Strategy: A Triad of Analytical Techniques

The structural confirmation of an organic molecule is a process of assembling evidence. No single technique provides the complete picture. Our approach relies on a logical workflow where each analysis answers specific questions about the molecule's composition and connectivity.

-

Mass Spectrometry (MS): Answers "What is its mass and elemental composition?" It provides the molecular weight and, crucially for this molecule, confirms the presence of bromine through its distinctive isotopic signature.

-

Infrared (IR) Spectroscopy: Answers "What functional groups are present?" It identifies characteristic bonds like carbonyls (C=O) and amines (C-N), confirming the presence of the Boc protecting group and the piperidine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Answers "How are the atoms connected?" NMR provides the carbon-hydrogen framework, showing the number of unique proton and carbon environments, their electronic surroundings, and their connectivity through spin-spin coupling.

The following workflow diagram illustrates this integrated approach.

Caption: Workflow for the structural elucidation of this compound.

Molecular Structure and Key Regions

To interpret the spectroscopic data, we must first understand the distinct chemical environments within the molecule.

Caption: Key chemical regions of the this compound molecule.

Mass Spectrometry: Confirming Mass and Elemental Formula

Mass spectrometry is the first line of analysis, providing the molecular weight of the compound. For halogenated compounds, it offers a definitive diagnostic tool through isotopic patterns.

Expert Insight: The most critical piece of information from the MS analysis of this specific molecule is the confirmation of a single bromine atom. Natural bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any molecular ion fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity. This is a non-negotiable validation point.

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode, as the piperidine nitrogen can be readily protonated.

-

Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Scan a mass range from m/z 100 to 500.

Expected Data and Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺.

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Observation |

| [M+H]⁺ | 340.0907 | 342.0886 | A pair of peaks at ~340.1 and ~342.1 with near 1:1 relative intensity.[4] |

| [M-Boc+H]⁺ | 240.0383 | 242.0362 | A common fragment corresponding to the loss of the Boc group (100 Da). This fragment will also show the 1:1 bromine isotopic pattern. |

| [M+Na]⁺ | 362.0726 | 364.0705 | A sodium adduct may be observed, also exhibiting the 1:1 isotopic signature.[4] |

The observation of the M and M+2 peaks in a ~1:1 ratio provides conclusive evidence for the presence of one bromine atom, thus validating a crucial part of the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, allowing for the rapid identification of key functional groups.

Experimental Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform an atmospheric background correction.

Expected Data and Interpretation

The IR spectrum should display characteristic absorption bands confirming the integrity of the main structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2975-2850 | C-H Stretch | Aliphatic (Piperidine, Boc) | Confirms the presence of the saturated hydrocarbon portions of the molecule. |

| ~1690 | C=O Stretch | Carbamate | This is a strong, sharp peak and is diagnostic for the Boc protecting group's carbonyl . Its position indicates it is a carbamate, not a simple ketone or ester. |

| ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the phenyl ring. |

| ~1250-1160 | C-N Stretch | Amine | Confirms the C-N bonds within the piperidine and carbamate structure. |

| ~1170 | C-O Stretch | Carbamate | Further evidence for the Boc group's ester-like linkage. |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic | This absorption helps confirm the para substitution pattern on the aromatic ring. |

NMR Spectroscopy: Assembling the Molecular Framework

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Further 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be run to confirm assignments definitively.

¹H NMR Data Interpretation

The proton NMR spectrum can be divided into three main regions corresponding to the molecular structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring ortho to the bromine atom. They appear as a doublet due to coupling with the other two aromatic protons. |

| ~7.10 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring ortho to the piperidine ring. They appear as a doublet due to coupling with the first set of aromatic protons. |

| ~4.20 | Broad Multiplet | 2H | Piperidine CH₂ (axial) | The protons on carbons adjacent to the nitrogen are deshielded by the electronegative atom and the carbamate group. The broadness is due to restricted rotation (rotamers) around the N-Boc bond. |

| ~2.80 | Broad Multiplet | 2H | Piperidine CH₂ (equatorial) | The equatorial protons are typically shifted downfield from the axial ones. |

| ~2.60 | Multiplet (tt) | 1H | Piperidine CH | The single proton at the junction with the phenyl ring. Its complex multiplicity is due to coupling with four adjacent protons. |

| ~1.80 | Multiplet | 2H | Piperidine CH₂ | Protons on the piperidine ring adjacent to the CH group. |

| ~1.60 | Multiplet | 2H | Piperidine CH₂ | Protons on the piperidine ring adjacent to the CH group. |

| ~1.48 | Singlet | 9H | Boc (CH₃)₃ | The nine protons of the three methyl groups on the Boc protector are chemically equivalent and show no coupling, resulting in a strong, sharp singlet. This is a hallmark signal for a Boc group . |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.8 | C=O (Boc) | The carbamate carbonyl carbon is significantly deshielded. |

| ~141.0 | Ar-C (quaternary) | The aromatic carbon attached to the piperidine ring. |

| ~131.6 | Ar-CH | The two equivalent aromatic carbons ortho to the bromine. |

| ~128.5 | Ar-CH | The two equivalent aromatic carbons ortho to the piperidine. |

| ~121.0 | Ar-C-Br | The carbon directly attached to bromine is deshielded. |

| ~79.5 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~44.0 | Piperidine CH₂ | The two equivalent carbons adjacent to the nitrogen. |

| ~42.0 | Piperidine CH | The carbon atom at the junction with the phenyl ring. |

| ~32.0 | Piperidine CH₂ | The two equivalent carbons adjacent to the CH group. |

| ~28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group, typically a very intense signal. |

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through the compelling and synergistic evidence from multiple analytical techniques.

-

Mass Spectrometry confirms the molecular weight of 340.26 g/mol and, critically, verifies the presence of a single bromine atom through the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern at a 1:1 ratio.

-

Infrared Spectroscopy provides clear evidence for the essential functional groups: a strong carbamate C=O stretch (~1690 cm⁻¹) for the Boc group and characteristic absorptions for the aromatic and aliphatic C-H bonds.

-

NMR Spectroscopy provides the definitive framework. ¹H NMR confirms the proton count and substitution pattern, with the diagnostic 9H singlet for the Boc group and the A₂B₂ doublet pattern for the 1,4-disubstituted phenyl ring. ¹³C NMR confirms the presence of all 16 unique carbon environments, from the carbamate carbonyl down to the Boc methyls.

Together, these self-validating datasets leave no ambiguity, providing a robust and reliable confirmation of the molecular structure of this compound, enabling its confident use in further scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. molbase.com [molbase.com]

- 4. PubChemLite - this compound (C16H22BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 769944-78-7|this compound|BLD Pharm [bldpharm.com]

- 6. biosynce.com [biosynce.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Its conformational flexibility allows for optimal binding to various biological targets, while the piperidine ring's physicochemical properties often enhance the drug-like characteristics of a molecule, such as solubility and metabolic stability.[3] Within this important class of compounds, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, a Boc-protected derivative, serves as a crucial and versatile building block in the synthesis of complex pharmaceutical agents.[4]

This technical guide provides an in-depth analysis of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, covering its synthesis through robust and scalable methods, detailed characterization, and its application in the development of cutting-edge therapeutics, including kinase inhibitors, PARP inhibitors, and PROTACs (Proteolysis Targeting Chimeras).

IUPAC Name and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The formal IUPAC name for the compound commonly referred to as 1-N-Boc-4-(4-Bromophenyl)piperidine is tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate .

-

tert-butyl : Refers to the (CH₃)₃C- group of the ester.

-

4-(4-bromophenyl) : Indicates that a bromophenyl group is attached to the 4th position of the piperidine ring.

-

piperidine : The saturated six-membered nitrogen-containing heterocycle.

-

1-carboxylate : Denotes that the carboxylate group is attached to the nitrogen at position 1 of the piperidine ring.

The structure incorporates a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is crucial for modulating its reactivity during multi-step syntheses. The bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this intermediate in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 769944-78-7 | [5] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [6] |

| Molecular Weight | 340.26 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 101-103 °C | [8] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.39 (d, J = 8 Hz, 2H), 7.25 (d, J = 8 Hz, 2H), 4.20 (br s, 2H), 2.78 (t, J = 12 Hz, 2H), 2.60 (m, 1H), 1.85 (d, J = 12 Hz, 2H), 1.65 (m, 2H), 1.48 (s, 9H).[8]

-

¹³C NMR (100 MHz, CDCl₃) : δ 154.7, 144.9, 131.6, 128.5, 120.0, 79.5, 44.1, 42.0, 33.0, 28.4.[8]

-

Mass Spectrometry (ESI-TOF) : m/z calcd. for C₁₆H₂₃BrNO₂ [M+H]⁺: 340.0912; found: 340.0910.

Synthesis of tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate

Two primary synthetic routes are commonly employed for the preparation of this key intermediate. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Route 1: Synthesis from 4-Piperidone

This multi-step synthesis begins with the readily available 4-piperidone and involves a key reductive amination step.

Experimental Protocol: Synthesis from 4-Piperidone

Step 1: Boc Protection of 4-Piperidone

-

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices: The Boc group is installed first to protect the piperidine nitrogen from participating in subsequent reactions and to increase the solubility of the intermediates in organic solvents.[10] DMAP is a highly effective acylation catalyst that accelerates the reaction with Boc anhydride.[4]

Step 2: Reductive Amination with Aniline

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and aniline (1.1 eq) in a solvent like dichloromethane or 1,2-dichloroethane.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.[11]

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction with aqueous sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Causality Behind Experimental Choices: Reductive amination is a robust method for forming C-N bonds. STAB is the preferred reducing agent as it is milder and more selective than other hydrides like sodium borohydride, reducing the risk of over-reduction of the ketone.[11]

Step 3: Bromination of the Phenyl Ring

-

Dissolve the product from Step 2 in a suitable solvent like acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.[12]

-

Stir the reaction for 4-6 hours until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify by recrystallization or column chromatography to yield the final product, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices: NBS is a convenient and selective brominating agent for activated aromatic rings. The reaction proceeds via electrophilic aromatic substitution, with the amino group activating the phenyl ring towards bromination, primarily at the para position due to steric hindrance.

Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This convergent approach offers high efficiency and functional group tolerance, making it a powerful alternative for constructing the C-C bond between the piperidine and phenyl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add 1-bromo-4-iodobenzene (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).[13]

-

Add a mixture of solvents, typically toluene and water or dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[14][15] The use of a palladium catalyst is essential for the catalytic cycle.[16] The base is required to activate the boronic ester for transmetalation.[13] The differential reactivity of the C-I and C-Br bonds in 1-bromo-4-iodobenzene allows for selective coupling at the more reactive iodine position.[17]

Mechanistic Insights

Boc Protection Mechanism

The protection of the piperidine nitrogen with a Boc group is a fundamental step. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and subsequent deprotonation to yield the stable tert-butyl carbamate.[5][18]

Caption: Mechanism of Boc Protection.

Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Applications in Drug Discovery and Development

The 4-(4-bromophenyl)piperidine scaffold is a key structural element in a variety of therapeutic agents. The Boc-protected intermediate is particularly valuable as it allows for further elaboration of the molecule.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[15][19] The 4-arylpiperidine moiety can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases. For instance, derivatives of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate have been utilized in the synthesis of novel kinase inhibitors.[16]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells.[7][20] The 4-(4-bromophenyl)piperidine core can be found in several PARP inhibitor candidates. The bromine atom allows for the introduction of other functional groups via cross-coupling reactions to optimize binding to the PARP enzyme.[21]

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a valuable building block for the linker component of PROTACs, offering a rigid scaffold to control the spatial orientation of the two ligands.

Conclusion

Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a high-value chemical intermediate with significant applications in drug discovery and development. Its robust synthesis, well-defined chemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and the strategic rationale behind its use, as detailed in this guide, is crucial for the efficient and successful development of novel therapeutics targeting a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1-N-Boc-4-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-4-(4-bromophenyl)piperidine is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring common in many biologically active compounds, a versatile bromophenyl group for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] The Boc group, in particular, offers the strategic advantage of masking the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at other sites of the molecule.[3][4] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity and performance in sensitive synthetic applications.

Core Chemical Stability

The stability of this compound is primarily dictated by the lability of the Boc protecting group. The Boc group is renowned for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, which is a key feature of its utility in orthogonal protection strategies.[3][5] However, it is inherently sensitive to acidic conditions.

Mechanism of Acid-Catalyzed Degradation

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This process is initiated by the protonation of the carbonyl oxygen of the carbamate. The resulting resonance-stabilized cation facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation.[4] This carbocation can then be neutralized, often through elimination, to form isobutylene and carbon dioxide, ultimately yielding the unprotected 4-(4-bromophenyl)piperidine.[4]

Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are highly effective at cleaving the Boc group.[4][6] Therefore, it is imperative to avoid any contact with acidic reagents or environments during storage and handling to prevent premature deprotection and the generation of impurities.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, adherence to proper storage and handling protocols is critical.

Optimal Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[7] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO2). |

| Container | Tightly sealed, opaque container | Protects from light and prevents moisture ingress.[8][9][10] |

| Environment | Dry, well-ventilated area[8][11] | Minimizes exposure to humidity and corrosive fumes. |

Handling Procedures

-

Inert Atmosphere: When handling the compound, especially for extended periods, working under an inert atmosphere in a glovebox or using Schlenk line techniques is recommended to prevent exposure to air and moisture.

-

Avoidance of Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and sources of ignition.[8][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[13][14][15] In case of dust formation, use appropriate respiratory protection.[8][11][16]

Potential Degradation Pathways and Impurities

Beyond acid-catalyzed deprotection, other potential degradation pathways, although less common under proper storage, should be considered.

Hydrolysis

While the Boc group is generally stable to neutral or basic aqueous conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to slow hydrolysis.

Oxidation

The piperidine ring itself can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen. Studies on the atmospheric degradation of piperidine have shown that it can react with hydroxyl radicals, leading to a variety of oxidation products.[17][18]

A visual representation of the primary degradation pathway is provided below:

Caption: Acid-catalyzed degradation of this compound.

Experimental Workflow for Stability Assessment

To empirically validate the stability of a given batch of this compound, a structured experimental approach is recommended.

Protocol for Accelerated Stability Study

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH).

-

Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to quantify the parent compound and any degradation products.

-

Characterization: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.

Caption: Workflow for an accelerated stability study.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and drug development. While robust under basic and nucleophilic conditions, its susceptibility to acid-catalyzed degradation necessitates careful handling and storage. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and away from light and incompatible substances—researchers can ensure the long-term stability and purity of this critical synthetic intermediate.

References

- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. This compound | 769944-78-7 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemos.de [chemos.de]

- 11. targetmol.com [targetmol.com]

- 12. americanbio.com [americanbio.com]

- 13. afgsci.com [afgsci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

In the intricate and highly regulated world of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is a testament to the precision of chemical synthesis. Central to this journey are pharmaceutical intermediates , the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the pivotal role, classification, synthesis, and quality control of these critical compounds. Far from being mere stepping stones, the quality and characteristics of these intermediates directly dictate the efficacy, safety, and manufacturability of the final drug product.[1][2][3][4][5]

The Strategic Importance of Pharmaceutical Intermediates in Drug Synthesis

Pharmaceutical intermediates are chemical compounds that serve as precursors in the multi-step synthesis of an API.[3][5] They are the products of individual reaction steps along the synthetic pathway, which will undergo further chemical transformations to yield the final drug substance.[3] The strategic significance of these intermediates is multifaceted:

-